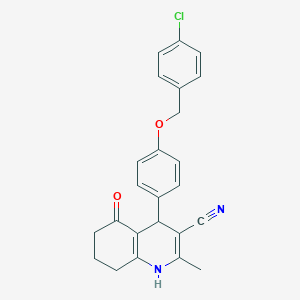![molecular formula C27H24ClN3O3S2 B383306 2-{[1-(4-chlorobenzoyl)-2-oxo-3-azepanyl]sulfanyl}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383306.png)
2-{[1-(4-chlorobenzoyl)-2-oxo-3-azepanyl]sulfanyl}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thienopyrimidine core with a chlorophenyl group, an oxoazepane ring, and a sulfanyl linkage, making it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the thienopyrimidine core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxoazepane Ring: The oxoazepane ring is synthesized through a multi-step process involving the formation of an intermediate azepane ring, followed by oxidation to introduce the oxo group.
Sulfanyl Linkage Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group in the oxoazepane ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s potential as a therapeutic agent is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine
In medicine, the compound’s ability to modulate specific molecular pathways could lead to the development of new treatments for diseases. Its interactions with enzymes and receptors are being studied to understand its mechanism of action and therapeutic potential.
Industry
Industrially, the compound could be used in the development of advanced materials with specific properties, such as enhanced conductivity or unique optical characteristics. Its complex structure allows for the fine-tuning of material properties through chemical modifications.
作用机制
The mechanism of action of 2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
Thienopyrimidine Derivatives: Compounds with a thienopyrimidine core, such as certain kinase inhibitors.
Chlorophenyl Compounds: Molecules containing a chlorophenyl group, often found in pharmaceuticals and agrochemicals.
Oxoazepane Derivatives: Compounds featuring an oxoazepane ring, which are studied for their biological activity.
Uniqueness
What sets 2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one apart is its combination of these structural motifs into a single molecule. This unique arrangement allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for research and development.
属性
分子式 |
C27H24ClN3O3S2 |
|---|---|
分子量 |
538.1g/mol |
IUPAC 名称 |
2-[1-(4-chlorobenzoyl)-2-oxoazepan-3-yl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H24ClN3O3S2/c1-16-17(2)35-23-22(16)26(34)31(20-8-4-3-5-9-20)27(29-23)36-21-10-6-7-15-30(25(21)33)24(32)18-11-13-19(28)14-12-18/h3-5,8-9,11-14,21H,6-7,10,15H2,1-2H3 |
InChI 键 |
HFWCUZITYZYTSF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC3CCCCN(C3=O)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC3CCCCN(C3=O)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methoxyphenyl)-2-(4-oxo-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B383224.png)
![Ethyl 2-({[(4-methyl-7-methoxy-2-quinolinyl)sulfanyl]acetyl}amino)-2',4-bithiophene-3-carboxylate](/img/structure/B383225.png)
![2-methyl-3-(1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B383226.png)
![N-(1-adamantylcarbonyl)-N'-[4-(1H-benzimidazol-2-yl)phenyl]thiourea](/img/structure/B383228.png)
![3-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-N-(2-methoxyphenyl)-4-(4-morpholinyl)benzenesulfonamide](/img/structure/B383229.png)
![methyl 2-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383231.png)
![3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE](/img/structure/B383233.png)
![2-methyl-4-[3-(trifluoromethyl)phenoxy]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B383234.png)
![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B383236.png)
![2-bromo-N-(5-bromo-2-pyridinyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383240.png)

![Diethyl 3-methyl-5-({[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B383242.png)
![3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B383243.png)
![3-benzyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B383246.png)
